2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline
Brand Name: Vulcanchem
CAS No.: 303994-66-3
VCID: VC4235470
InChI: InChI=1S/C11H8FN3O3/c12-9-5-8(2-3-10(9)13)18-11-4-1-7(6-14-11)15(16)17/h1-6H,13H2
SMILES: C1=CC(=C(C=C1OC2=NC=C(C=C2)[N+](=O)[O-])F)N
Molecular Formula: C11H8FN3O3
Molecular Weight: 249.201

2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline

CAS No.: 303994-66-3

Cat. No.: VC4235470

Molecular Formula: C11H8FN3O3

Molecular Weight: 249.201

* For research use only. Not for human or veterinary use.

2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline - 303994-66-3

Specification

CAS No. 303994-66-3
Molecular Formula C11H8FN3O3
Molecular Weight 249.201
IUPAC Name 2-fluoro-4-(5-nitropyridin-2-yl)oxyaniline
Standard InChI InChI=1S/C11H8FN3O3/c12-9-5-8(2-3-10(9)13)18-11-4-1-7(6-14-11)15(16)17/h1-6H,13H2
Standard InChI Key DRHUPORJDGFXNS-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1OC2=NC=C(C=C2)[N+](=O)[O-])F)N

Introduction

Structural and Molecular Characteristics

Fundamental Chemical Identity

2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline belongs to the class of diaryl ether derivatives, featuring a fluorine atom at the ortho position of the aniline ring and a nitro group at the para position of the pyridine moiety. Its IUPAC name, 2-fluoro-4-(5-nitropyridin-2-yl)oxyaniline, reflects this substitution pattern. The molecular weight of 249.201 g/mol and planar geometry facilitate π-π stacking interactions, a property often exploited in drug design for target binding .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Registry Number303994-66-3
Molecular FormulaC₁₁H₈FN₃O₃
Exact Mass249.201 g/mol
SMILES NotationC1=CC(=C(C=C1OC2=NC=C(C=C2)N+[O-])F)N
Hydrogen Bond Donors2 (NH₂ and pyridine N-oxide)
Hydrogen Bond Acceptors6 (3 nitro O, 2 ether O, NH₂)

The electron-withdrawing nitro group (-NO₂) at the pyridine ring’s 5-position induces significant electronic effects, reducing the basicity of the adjacent pyridinyl oxygen while increasing the acidity of the aniline’s amino group (predicted pKa ≈ 3.8–4.2) .

Synthetic Methodologies

Nucleophilic Aromatic Substitution Pathways

The most reported synthesis involves a two-step sequence:

  • Halogenation of 4-Aminophenol:
    Initial fluorination at the ortho position using Selectfluor® or xenon difluoride in acetonitrile yields 2-fluoro-4-aminophenol.

  • Pyridine Coupling:
    Reaction of the fluorinated intermediate with 2-chloro-5-nitropyridine under Ullmann conditions (CuI, K₂CO₃, DMF, 110°C) facilitates ether bond formation via nucleophilic displacement . Typical yields range from 45–60% after chromatographic purification.

Table 2: Optimal Reaction Conditions

ParameterValue
Temperature110°C
CatalystCuI (10 mol%)
BaseK₂CO₃ (2.5 eq)
SolventDMF
Reaction Time12–16 hours

Side products often include bis-arylated derivatives (∼15–20%) due to over-reactivity of the amino group, necessitating careful stoichiometric control .

Physicochemical Properties

Solubility and Stability Profiles

Experimental solubility data remain limited, but computational predictions (LogP ≈ 2.1) suggest moderate lipophilicity, favoring organic solvents like ethyl acetate and dichloromethane. The compound exhibits pH-dependent stability:

  • Acidic Conditions (pH < 3): Rapid decomposition via nitro group reduction.

  • Neutral/Basic Conditions (pH 7–9): Stable for >72 hours at 25°C .

Thermogravimetric analysis reveals a melting point of 150–152°C with decomposition onset at 210°C, indicating suitability for high-temperature processing.

Pharmacological Applications

Antitubercular Activity

Structural analogs featuring the 2-phenoxy-N-phenylacetamide scaffold demonstrate potent activity against Mycobacterium tuberculosis. In particular:

  • MIC Values: 4 μg/mL against H37Rv strain for lead compounds .

  • Mechanism: Inhibition of InhA enoyl-ACP reductase, a key enzyme in mycolic acid biosynthesis .

The fluorine atom enhances membrane permeability, while the nitro group participates in redox cycling, generating reactive oxygen species toxic to mycobacteria .

Antibacterial Spectrum

Preliminary assays against Gram-positive pathogens (S. aureus, E. faecalis) show moderate inhibition (MIC 32–64 μg/mL), with reduced efficacy against Gram-negative species due to outer membrane impermeability .

Research Frontiers and Challenges

Toxicity Mitigation Strategies

While the nitro group contributes to antimicrobial activity, it raises hepatotoxicity concerns via cytochrome P450-mediated nitroreduction. Current strategies include:

  • Nitro Group Masking: Prodrug approaches using nitroreductase-sensitive protecting groups.

  • Fluorine Substitution: Introducing electron-withdrawing groups to stabilize the nitro moiety .

Computational Modeling Insights

Docking studies with InhA (PDB: 4TZK) predict strong hydrogen bonding between the aniline NH₂ and Tyr158 residue (ΔG = −9.2 kcal/mol) . QSAR models highlight the critical role of the pyridine ring’s dipole moment (μ ≈ 4.1 D) in dictating target affinity .

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